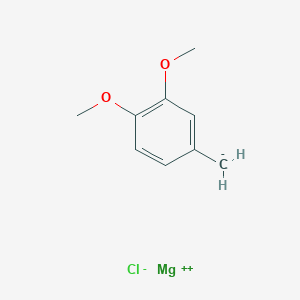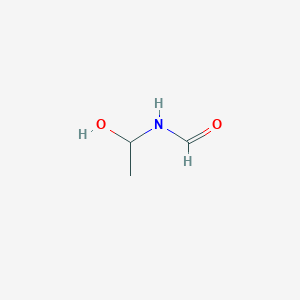
Formamide, N-(1-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-hydroxyethyl)- is a chemical compound that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in water and has a faint odor. Formamide is used in various laboratory experiments due to its unique properties and characteristics.
Wirkmechanismus
Formamide acts as a denaturant for nucleic acids by disrupting the hydrogen bonds between the base pairs of the DNA double helix. This leads to the separation of the two strands of DNA, allowing for the analysis of individual strands. Formamide also disrupts the secondary and tertiary structures of proteins, leading to their denaturation.
Biochemische Und Physiologische Effekte
Formamide can have both biochemical and physiological effects on living organisms. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to formamide can lead to liver and kidney damage, as well as reproductive and developmental toxicity. Ingestion of formamide can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Formamide has several advantages for laboratory experiments. It is a highly effective denaturant for nucleic acids, allowing for the separation of single-stranded DNA fragments. It is also a useful solvent for the synthesis and purification of RNA. However, formamide can be toxic to living organisms, and its use requires careful handling and disposal.
Zukünftige Richtungen
The use of formamide in scientific research applications is likely to continue in the future. However, there is a need for further research into the potential health effects of formamide exposure. Future studies should focus on developing safer alternatives to formamide, as well as improving the efficiency of its use in laboratory experiments.
Conclusion
Formamide, N-(1-hydroxyethyl)- is a valuable chemical compound in scientific research applications. It is widely used as a denaturant for nucleic acids, as well as in the synthesis and purification of RNA. However, its use requires careful handling due to its potential health effects. Future research should focus on developing safer alternatives to formamide and improving its efficiency in laboratory experiments.
Synthesemethoden
Formamide can be synthesized by reacting formic acid with ammonia. The reaction produces formamide and water as byproducts. The reaction is exothermic and requires careful handling due to the release of heat. The synthesis of formamide can also be achieved by reacting dimethylformamide with ethylene oxide.
Wissenschaftliche Forschungsanwendungen
Formamide is widely used in scientific research applications. It is commonly used as a denaturing agent for nucleic acids in gel electrophoresis. Formamide helps to denature the double-stranded DNA, allowing the separation of single-stranded DNA fragments. It is also used in the synthesis of peptides and proteins, as well as in the purification of RNA.
Eigenschaften
CAS-Nummer |
102904-85-8 |
|---|---|
Produktname |
Formamide, N-(1-hydroxyethyl)- |
Molekularformel |
C3H7NO2 |
Molekulargewicht |
89.09 g/mol |
IUPAC-Name |
N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5) |
InChI-Schlüssel |
DTBGILDKBIBTGE-UHFFFAOYSA-N |
SMILES |
CC(NC=O)O |
Kanonische SMILES |
CC(NC=O)O |
Synonyme |
N-(1-Hydroxyethyl)formamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



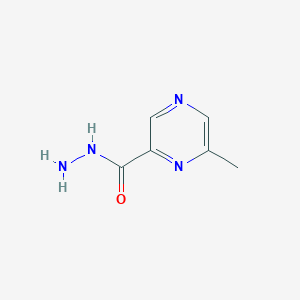
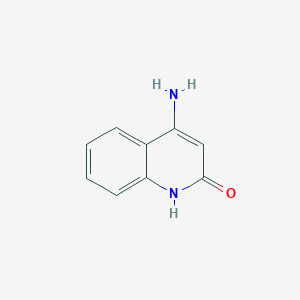
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
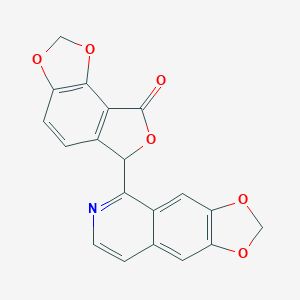
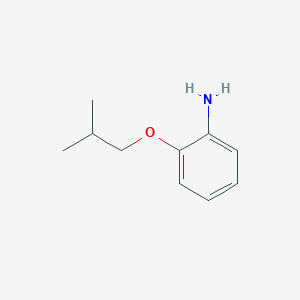
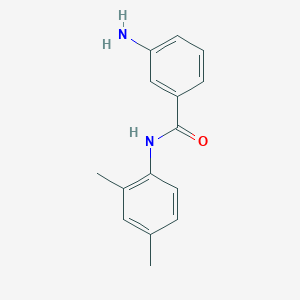
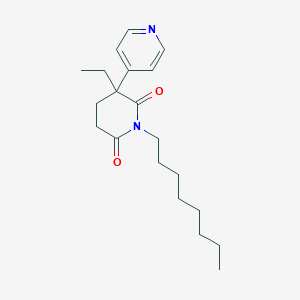
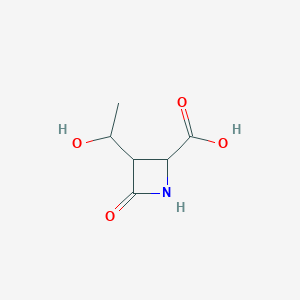
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
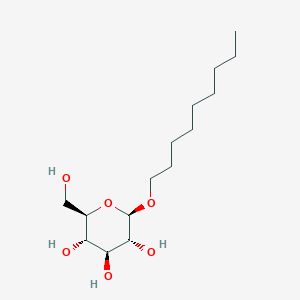
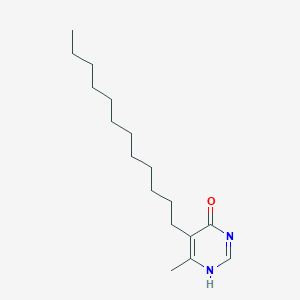
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

